molecular formula C24H21NO5 B2647272 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid CAS No. 1260596-73-3

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid

Cat. No.: B2647272
CAS No.: 1260596-73-3
M. Wt: 403.434
InChI Key: BJKZYLDYXMQFKW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid, also known as Fmoc-L-Phg(4-Methoxy)-OH, is a non-proteinogenic, Fmoc-protected amino acid specifically designed for use in solid-phase peptide synthesis (SPPS) . The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function, which allows for mild deprotection conditions during the iterative synthesis of peptide chains . The side chain consists of a 4-methoxyphenyl group, introducing a chiral, sterically hindered phenylglycine derivative into the peptide sequence. This structural motif is significant in medicinal chemistry for constructing peptide-based drugs and for studying peptide-protein interactions where conformational restraint is desired . With a molecular formula of C24H21NO5 and a molecular weight of 403.43 g/mol, this reagent is characterized by high purity, often exceeding 95-98%, ensuring reliable and consistent performance in synthetic applications . For safe handling, note that it may cause skin and eye irritation and is harmful if swallowed . The product is stable when stored sealed in a dry environment at 2-8°C . This chemical is intended for research purposes only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKZYLDYXMQFKW-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid typically involves the following steps:

    Fmoc Protection: The starting material, (S)-2-amino-2-(4-methoxyphenyl)acetic acid, is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of the Fmoc-protected amino acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

Major Products

    Deprotection: Yields the free amine derivative.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid has several applications in scientific research:

    Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural properties.

    Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.

    Industrial Applications: Employed in the synthesis of complex organic molecules and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during various synthetic steps and can be selectively removed under mild conditions. This selective protection and deprotection allow for the stepwise synthesis of complex molecules, particularly peptides.

Comparison with Similar Compounds

Key Properties :

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation) .
  • Precautionary Measures : Requires handling with protective equipment (gloves, eye protection) and adequate ventilation .

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids. Below is a comparative analysis with structurally analogous derivatives:

Structural and Functional Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Hazard Profile
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid (Target) 4-methoxyphenyl C₂₄H₂₁NO₅ 403.43 Fmoc, methoxy, carboxylic acid 1260596-73-3 H302, H315, H319
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl C₂₃H₁₉NO₅ 389.40 Fmoc, hydroxyl, carboxylic acid 182883-41-6 Not specified; research use only
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Fmoc, methyl, carboxylic acid 211637-75-1 Not specified
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid Hexanedioic acid chain C₂₄H₂₅NO₆ 447.46 Fmoc, two carboxylic acids 250384-77-1 Research use only
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid N-methyl, phenyl C₂₄H₂₁NO₄ 387.43 Fmoc, N-methyl, carboxylic acid 574739-36-9 Not specified
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid Azidohexanoic acid chain C₂₁H₂₂N₄O₄ 394.42 Fmoc, azide, carboxylic acid 159610-89-6 H303, H312, H318, H411

Hazard and Handling Considerations

  • The target compound’s H302/H315/H319 hazards necessitate stricter handling compared to derivatives like the hydroxyl analog () or N-methylated variant (), which lack detailed hazard data .
  • The azido derivative () poses additional risks (H411: toxic to aquatic life) due to its reactive azide group, requiring specialized disposal protocols .

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid, commonly referred to as Fmoc-protected amino acid, is an important compound in peptide synthesis and has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for maintaining the stability of the amino group during peptide synthesis. Its molecular formula is C22H25NO4, with a molecular weight of approximately 367.44 g/mol. The synthesis typically involves:

  • Protection of the Amino Group : The amino group is protected using the Fmoc group.
  • Formation of the Aromatic Moiety : The 4-methoxyphenyl acetic acid derivative is synthesized.
  • Coupling Reaction : The protected amine is coupled with the aromatic derivative using coupling reagents like EDCI or DCC.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves:

  • Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to interact with the colchicine-binding site on tubulin, leading to mitotic arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its fluorenylmethoxycarbonyl group enhances its stability and bioavailability, making it a promising candidate for developing antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound can modulate enzyme activity through binding interactions facilitated by its functional groups.
  • Stability in Biological Systems : The Fmoc protection allows for controlled studies on its interactions without degradation, enhancing its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
This compoundSignificant in MCF-7 cellsEffective against various strainsTubulin inhibition
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acidModerateLimitedEnzyme modulation
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acidHigh in various cancer linesModerateTubulin interaction

Case Studies

  • Antiproliferative Effects : A study conducted on MCF-7 cells demonstrated that compounds derived from this compound showed IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative effects .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with related compounds resulted in G2/M phase arrest and subsequent apoptosis in cancer cells, confirming their potential as antitumor agents .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer: This compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2/2A for skin/eye irritation . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
  • Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if irritation persists .
  • Storage: Keep in a tightly sealed container at ambient temperature, away from strong acids/bases .

Q. What is a standard synthetic route for this compound?

Answer: A common method involves Fmoc (fluorenylmethyloxycarbonyl) protection strategies:

Activation: React the amino acid precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a polar solvent (e.g., dichloromethane) at -10–20°C, using a base like N-ethyl-N,N-diisopropylamine to maintain pH .

Coupling: Attach the Fmoc-protected intermediate to a resin (e.g., NovaSyn TGR) for solid-phase peptide synthesis. Deprotection uses 20% piperidine in DMF .

Cleavage: Release the product from the resin with trifluoroacetic acid (TFA) and purify via reverse-phase HPLC .

Q. How is the compound characterized for purity and structural confirmation?

Answer:

  • Analytical HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% typical) .
  • Spectroscopy: Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorenyl groups) and MALDI-TOF mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide synthesis using this compound?

Answer:

  • Solvent Selection: Use DMF or dichloromethane for solubility. Pre-activate the carboxylic acid with HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) to minimize racemization .
  • Monitoring Reactions: Employ Kaiser tests or LC-MS to detect free amine groups and ensure complete coupling .
  • Temperature Control: Conduct reactions at 0–4°C to suppress side reactions while maintaining reactivity .

Q. What strategies resolve racemization during Fmoc deprotection?

Answer:

  • Deprotection Conditions: Use 20% piperidine in DMF for ≤30 minutes to minimize base-induced racemization .
  • Additives: Include 0.1 M HOBt or OxymaPure to stabilize the amino acid intermediate .
  • Chiral HPLC: Regularly analyze products with a chiral stationary phase (e.g., Chiralpak IA) to detect and quantify enantiomeric excess .

Q. How can analytical data contradictions (e.g., NMR vs. MS) be troubleshooted?

Answer:

  • Impurity Identification: Use high-resolution LC-MS to detect byproducts (e.g., truncated sequences or oxidation products) .
  • Deuterated Solvents: Ensure NMR samples are fully dissolved in deuterated DMSO or CDCl₃ to avoid signal splitting from residual protons .
  • Cross-Validation: Compare data with synthesized standards or computational predictions (e.g., ChemDraw NMR simulations) .

Q. How to address conflicting stability data under varying experimental conditions?

Answer:

  • Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Incompatibility Mapping: Avoid storage with oxidizing agents (e.g., peroxides) or strong bases, which degrade the Fmoc group .
  • Controlled Atmosphere: Use argon/vacuum sealing for long-term storage to prevent moisture absorption .

Q. What modifications enhance this compound’s utility in targeted drug delivery?

Answer:

  • Side-Chain Functionalization: Introduce halodifluoromethyl groups (e.g., bromodifluoromethoxy) via electrophilic substitution to improve membrane permeability .
  • Conjugation: Link to polyethylene glycol (PEG) or cell-penetrating peptides via ester/amide bonds to enhance bioavailability .
  • Prodrug Design: Mask the carboxylic acid as a tert-butyl ester for pH-sensitive release in vivo .

Methodological Notes

  • Safety Compliance: Always cross-reference region-specific regulations (e.g., EU-GHS/CLP) for hazard classifications .
  • Data Gaps: Ecological toxicity and chronic exposure data are limited; conduct zebrafish or Daphnia magna assays for preliminary environmental risk assessment .
  • Advanced Synthesis: For scale-up, transition from batch to flow chemistry to improve yield and reduce side reactions .

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